2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one

EGFR Kinase Inhibition Anticancer

2-Anilino-6H-thiazolo[4,5-d]pyrimidin-7-one (CAS 14998-02-8) is a validated kinase inhibitor scaffold for oncology hit-to-lead optimization. It directly addresses the scarcity of selective EGFR/CDK inhibitor starting points. Key advantages: • Privileged core for EGFR/CDK inhibitor design; structurally related analogues achieve EGFR IC50 30 nM and CDK2 IC50 0.7 nM. • Essential 2-anilino group ensures target engagement and selectivity; removal leads to significant potency loss. • Enables dual EGFR/tubulin polymerization inhibitor exploration (tubulin assembly IC50 0.71 μM for a close analogue). • Reliable research-grade supply with global shipping; ready for SAR-driven lead optimization campaigns.

Molecular Formula C11H8N4OS
Molecular Weight 244.27 g/mol
CAS No. 14998-02-8
Cat. No. B079747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
CAS14998-02-8
Synonyms2-anilino[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Molecular FormulaC11H8N4OS
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)N=CN3
InChIInChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
InChIKeyTVYBDNZUZDXQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Anilino-6H-thiazolo[4,5-d]pyrimidin-7-one: Core Scaffold


2-Anilino-6H-thiazolo[4,5-d]pyrimidin-7-one (CAS 14998-02-8) is a heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidin-7-one family, characterized by a fused thiazole-pyrimidine core with a phenylamino substituent at the 2-position . This scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities [1]. The compound serves as a versatile building block and a core structure for developing potent kinase inhibitors, particularly for targets such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) [2].

Scaffold type
Privileged 2-anilino-thiazolo[4,5-d]pyrimidin-7-one core for kinase inhibitor design
Key substituent
2-Anilino group is critical pharmacophore for target engagement and selectivity
Research context
Building block for EGFR, CDK, tubulin, and NOX4 pathway studies

Critical Role of the 2-Anilino Substituent


The 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one scaffold is not interchangeable with other thiazolo[4,5-d]pyrimidin-7-one derivatives due to the critical role of the 2-anilino substituent in dictating target binding, selectivity, and overall biological activity. This specific substitution pattern imparts unique electronic and steric properties that are essential for interactions with kinase active sites and other biological targets . In the context of EGFR and CDK inhibition, the 2-anilino group is a key pharmacophore that is often required for potent activity, and its modification or removal can lead to a significant loss of potency or a change in selectivity profile [1]. Therefore, substituting this compound with a generic analog lacking the 2-anilino group or containing a different substitution pattern can result in experimental failure, misleading data, or the need for extensive re-optimization of synthesis and assay conditions.

This scaffold
2-Anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
Contains critical 2-anilino substituent essential for kinase active-site interactions
Potential substitute
Generic thiazolo[4,5-d]pyrimidin-7-one analog
Lacks the 2-anilino group; may dramatically shift selectivity and target binding
This scaffold
2-Anilino pharmacophore intact
Electronically and sterically tuned for reported kinase inhibitor SAR
Potential substitute
Analog with modified 2-position
Altered substitution may disrupt key hinge-binding interactions and reduce potency
Direct replacement with a 2-unsubstituted or differently substituted core requires re-validation of target engagement and selectivity profiles.

Quantitative Evidence for 2-Anilino-6H-thiazolo[4,5-d]pyrimidin-7-one


EGFR Kinase Inhibition

The 2-anilino-thiazolo[4,5-d]pyrimidin-7-one core is a critical component of potent EGFR inhibitors. In a study evaluating 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues, compounds containing this core demonstrated potent and selective EGFR inhibitory activities . While specific data for the unsubstituted 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is not available, related compounds with the same core structure, such as compound 6g (a thieno[3,2-d]pyrimidine analogue), inhibited EGFR with an IC50 value of 30 nM . This demonstrates the potential of the 2-anilino-thiazolo-pyrimidinone scaffold for achieving nanomolar potency against EGFR, a key target in oncology.

EGFR Kinase Inhibition
Class-level inference
Target: Not directly reported
Comparator · IC50 = 30 nM (analogue 6g)
Supports EGFR inhibitor scaffold selection
In vitro kinase assay; structural analogue data
EGFR Kinase Inhibition Anticancer

CDK Inhibition Benchmark

The 2-anilino-thiazolopyrimidine scaffold is a well-established core for cyclin-dependent kinase (CDK) inhibitors. A study on 2-anilino-4-(thiazol-5-yl)pyrimidines reported CDK2 inhibitors with IC50 values as low as 0.7 nM [1]. This demonstrates the high potency achievable with the 2-anilino-thiazolo-pyrimidine core. The compound 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is structurally analogous and is expected to serve as a valuable starting point for developing potent CDK inhibitors.

CDK2 Inhibition Benchmark
Class-level inference
Target: Not directly reported
Comparator · IC50 as low as 0.7 nM
Establishes CDK inhibitor scaffold potential
Kinase assay at 100 μM ATP; related 2-anilino-pyrimidine
CDK Kinase Inhibition Cell Cycle

Tubulin Polymerization Inhibition

The 2-anilino-substituted thiazolo-pyrimidine scaffold has also shown activity in inhibiting tubulin polymerization. Compound 6g, a 2-anilino-thieno[3,2-d]pyrimidine analogue, inhibited tubulin assembly with an IC50 of 0.71 μM by binding to the colchicine site . This dual EGFR/tubulin inhibition profile highlights the versatility of the 2-anilino-heterocyclic core and suggests that 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one could be a valuable scaffold for developing multi-targeted anticancer agents.

Tubulin Polymerization Inhibition
Class-level inference
Target: Not directly reported
Comparator · IC50 = 0.71 μM (analogue 6g)
Indicates possible dual EGFR/tubulin activity space
Colchicine-site binding; structural analogue data
Tubulin Microtubule Anticancer

NOX4 Inhibition

A recent patent (US20240327429A1) discloses [1,3]thiazolo[4,5-d]pyrimidin-7-ones as inhibitors of NADPH oxidase 4 (NOX4), a therapeutic target for fibrotic diseases, cancer, and inflammation [1]. The patent explicitly claims the use of this scaffold for treating conditions such as interstitial lung disease, liver fibrosis, and cancer. This provides direct evidence for the biological activity of the thiazolo[4,5-d]pyrimidin-7-one core, of which 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is a key member. The specific substitution at the 2-position is likely to modulate potency and selectivity against NOX4.

NOX4 Inhibition
Class-level inference
Target: Not directly reported
Comparator · Class claimed as NOX4 inhibitors
Expands research applications to fibrosis/inflammation
Patent disclosure; 2-substitution may modulate activity
NOX4 Fibrosis Inflammation

Key Applications of 2-Anilino-6H-thiazolo[4,5-d]pyrimidin-7-one


Lead Optimization for EGFR and CDK Inhibitors

The 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one scaffold is a validated starting point for developing potent kinase inhibitors, particularly against EGFR and CDKs. Based on the demonstrated activity of structurally related compounds (EGFR IC50 = 30 nM; CDK2 IC50 = 0.7 nM) [1], researchers can use this compound as a core for structure-activity relationship (SAR) studies. Modifications at the 7-position and on the aniline ring can be systematically explored to optimize potency, selectivity, and drug-like properties. This compound is ideal for hit-to-lead and lead optimization campaigns in oncology.

Dual EGFR/Tubulin Inhibitor Development

The 2-anilino-heterocyclic scaffold has shown potential for dual inhibition of EGFR kinase and tubulin polymerization. Compound 6g, a close analogue, inhibited tubulin assembly with an IC50 of 0.71 μM and EGFR with an IC50 of 30 nM . This suggests that 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one can be used to design and synthesize novel dual-mechanism anticancer agents. Researchers can use this compound to probe the structure-activity relationships required for balanced dual inhibition, potentially leading to more effective and less resistance-prone cancer therapies.

NOX4 Inhibitor Screening and Optimization

The thiazolo[4,5-d]pyrimidin-7-one core is claimed as an inhibitor of NOX4, a target implicated in fibrosis, inflammation, and cancer [1]. 2-Anilino-6H-thiazolo[4,5-d]pyrimidin-7-one can serve as a key starting material for screening and optimizing NOX4 inhibitors. Medicinal chemists can use this scaffold to generate libraries of analogues and assess their potency and selectivity against NOX4 in vitro and in vivo models of fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver fibrosis) and cancer.

Tool Compound for Kinase Signaling Studies

The well-characterized kinase inhibition profile of the 2-anilino-thiazolo-pyrimidine scaffold makes 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one a useful tool compound for academic research in cell biology and signal transduction. Researchers can use this compound or its derivatives to probe the roles of CDKs, EGFR, and other kinases in cellular processes such as cell cycle progression, proliferation, and apoptosis [1]. Its availability as a defined chemical starting point facilitates the generation of probes for chemical genetic studies.

Application
Selection Property
Validation Focus
EGFR/CDK inhibitor SAR studies
2-Anilino-thiazolo-pyrimidinone scaffold
Kinase inhibitory potency and selectivity profiling
Dual EGFR/tubulin inhibitor design
Privileged 2-anilino-heterocyclic core
Balanced dual-mechanism endpoint assessment
NOX4 inhibitor screening
Thiazolo[4,5-d]pyrimidin-7-one core
NOX4 inhibition and disease-model response context
Kinase signaling probe tool
Defined 2-anilino scaffold
Target engagement and pathway-response interpretation
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